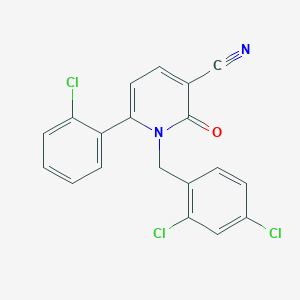

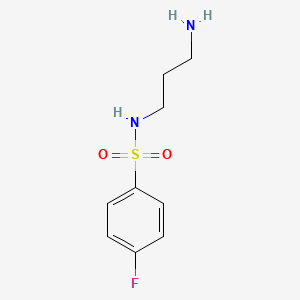

N-(3-aminopropyl)-4-fluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a compound that is well-defined with the molecular formula C18H41N3 . It is also known as N,N-bis(3-aminopropyl)dodecylamine and laurylamine dipropylenediamine . This compound is used as a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .

Synthesis Analysis

While specific synthesis information for N-(3-aminopropyl)-4-fluorobenzenesulfonamide is not available, a similar compound, N-(3-aminopropyl)imidazole-based poly (ionic liquid), has been synthesized through the modification of poly (styrene-co-maleic anhydride) (PSMA) composites with N-(3-aminopropyl)imidazole (API) and benzyl chloride (BCl) .Molecular Structure Analysis

The molecular structure of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is based on structures generated from information available in ECHA’s databases .Physical and Chemical Properties Analysis

N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine is a liquid with a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ . It is soluble in organic solvents at 20 ℃ .Scientific Research Applications

Enantioselective Fluorination

N-(3-aminopropyl)-4-fluorobenzenesulfonamide and its derivatives are used in enantioselective fluorination reactions. This application is crucial in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities, using N-fluoro-4,4'-difluoro-benzenesulfonamide as the fluorination agent (Wang et al., 2014).

Aminochlorination of Alkenes

The compound is used in aminochlorination of alkenes. N-chloro-N-fluorobenzenesulfonamide (CFBSA) facilitates this process, leading to the production of valuable adducts in organic synthesis. This reaction demonstrates the crucial role of electronic and steric effects of the fluorine atom for reactivity and regioselectivity (Pu et al., 2016).

Copper-Catalyzed Aminoazidation

Copper-catalyzed intermolecular aminoazidation of alkenes, using compounds like N-fluorobenzenesulfonimide (NFSI), represents another application. This process provides an efficient approach to produce vicinal amino azides, which can be transformed into other amine derivatives (Zhang & Studer, 2014).

Asymmetric Synthesis

It's employed in asymmetric synthesis, such as in the synthesis of enantiomerically pure 3'-fluorothalidomide, using NFSI as a key reactant. This showcases its role in creating mirror image forms of important medicinal compounds (Yamamoto et al., 2011).

C-H Amination

The compound is used in copper-mediated direct C-H amination of imidazopyridines, demonstrating broad substrate scope and good functional group tolerance. It's notable for its ability to undergo further transformations after amination (Lu et al., 2018).

Synthesis of Platinum(II) Dithiocarbimato Complexes

Its reaction with CS2 and KOH results in the formation of platinum(II) dithiocarbimato complexes, useful in various applications including catalysis and materials science (Amim et al., 2008).

Anticancer Agent Synthesis

This compound derivatives have been explored as potential anticancer agents. Specific derivatives show significant inhibitory activity against various cancer cell lines, suggesting their potential in cancer treatment (Tsai et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds such as n-(3-aminopropyl)-2-nitrobenzenamine have been found to interact withHistone acetyltransferase KAT2B . This enzyme plays a crucial role in the regulation of transcription, a process vital for cellular function and survival.

Mode of Action

It’s worth noting that similar compounds operate on the principle of “lock and key”, selectively recognizing and binding to their target molecules . This interaction can lead to changes in the target’s function, potentially influencing various cellular processes.

Biochemical Pathways

For instance, polyamines can activate ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms . These activations can affect downstream transcriptomic, proteomic, metabolomic, and hormonal pathways, influencing growth, development, and stress tolerance .

Pharmacokinetics

The use of molecularly imprinted polymers (mips) has been suggested for the controlled release of therapeutic payloads , which could potentially influence the bioavailability of similar compounds.

Result of Action

For instance, polyamines can stimulate the production of H2O2, ammonia, and diverse aldehydes . These changes can have various effects at the cellular level, potentially influencing cell growth, development, and response to stress .

Properties

IUPAC Name |

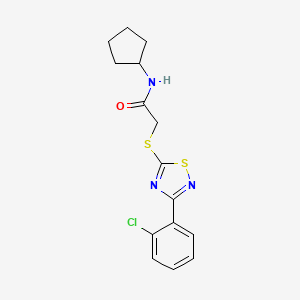

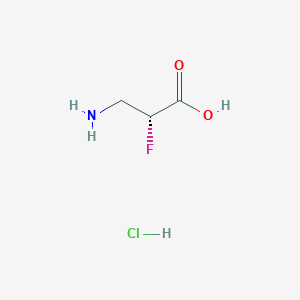

N-(3-aminopropyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCVAJAWAUVPCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2746943.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)

![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)

![4-[(4-Methylpyrazol-1-yl)methyl]-1-prop-2-ynylpiperidine](/img/structure/B2746955.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)